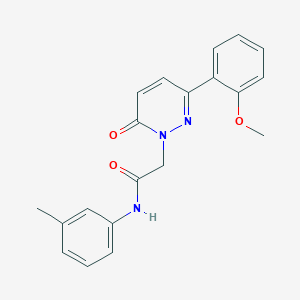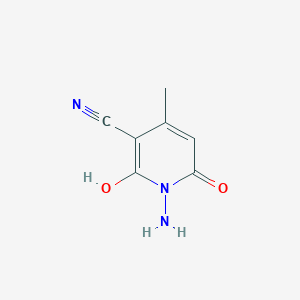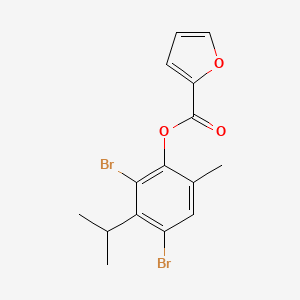
1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine-3-carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, pinacol boronic esters, which share some structural similarities with your compound, can be synthesized through a process known as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of a carboxamide group suggests that the compound might form hydrogen bonds, which could affect its solubility in water .Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves blocking the L-type calcium channels in smooth muscle cells and cardiac myocytes. This leads to a decrease in intracellular calcium levels, which results in vasodilation and a decrease in blood pressure. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which contributes to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and protect against neuronal damage. It has also been shown to improve endothelial function and increase insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide in lab experiments include its potent calcium channel blocking activity and its diverse range of potential therapeutic applications. However, its complex synthesis method and potential toxicity at high concentrations are limitations that need to be considered.
Direcciones Futuras
1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several potential future directions for research. These include investigating its potential use in the treatment of cardiovascular diseases, such as angina and heart failure, and exploring its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine its optimal dosage and potential side effects.
Conclusion:
In conclusion, this compound is a potent calcium channel blocker that has shown promising results in scientific research. Its potential therapeutic applications include antihypertensive, anti-inflammatory, and neuroprotective effects. However, its complex synthesis method and potential toxicity at high concentrations are limitations that need to be considered. Further research is needed to determine its optimal dosage and potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-chlorobenzaldehyde, which is reacted with ethyl acetoacetate to form 1-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This compound is then treated with sodium hydroxide and sulfanilamide to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as angina and heart failure.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBUEYTIFHYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2950156.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2950161.png)

![5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2950168.png)





![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)